![molecular formula C13H16N2O B195842 3-[1-(1H-咪唑-5-基)乙基]-2-甲基苯甲醇 CAS No. 128366-50-7](/img/structure/B195842.png)

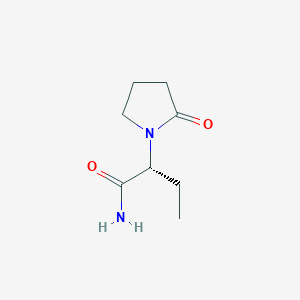

3-[1-(1H-咪唑-5-基)乙基]-2-甲基苯甲醇

描述

Imidazole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of applications . They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .

Molecular Structure Analysis

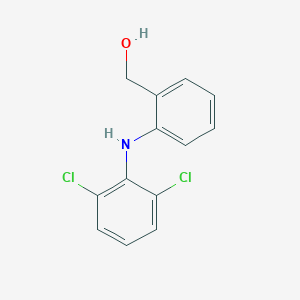

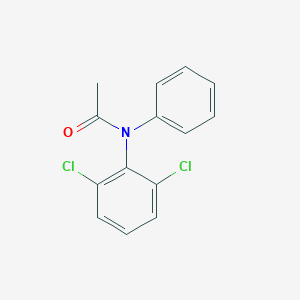

The molecular structure of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would include an imidazole ring attached to a benzene ring via an ethyl chain . The benzene ring is substituted with a methyl group and a hydroxyl group .Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would be influenced by its structure. For example, it would be expected to have a molecular weight of 216.28 g/mol, and its exact mass would be 216.126263138 g/mol . It would likely have a topological polar surface area of 48.9 Ų, indicating a moderate level of polarity .科学研究应用

Metabolite of Medetomidine

3-Hydroxy Medetomidine is a metabolite of the α2-adrenergic receptor agonist medetomidine . Medetomidine is used in veterinary medicine for its analgesic and sedative properties, and the study of its metabolites, including 3-Hydroxy Medetomidine, can provide valuable insights into its metabolic pathways and potential effects .

Neuroscience Research

Given its origin as a metabolite of an α2-adrenergic receptor agonist, 3-Hydroxy Medetomidine can be used in neuroscience research, particularly in studies related to anxiety and pain . Its interaction with α2-adrenergic receptors, which are involved in pain perception and anxiety responses, makes it a potentially useful tool in these areas .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that body size and hepatic function have a significant influence on the pharmacokinetic profile of dexmedetomidine, a drug closely related to medetomidine . As a metabolite of medetomidine, 3-Hydroxy Medetomidine could potentially be used in similar studies to understand how these factors influence drug metabolism .

Toxicology & Xenobiotic Metabolism

3-Hydroxy Medetomidine can also be used in toxicology and xenobiotic metabolism studies . As a xenobiotic metabolite, it can help researchers understand how foreign substances are metabolized in the body .

作用机制

Target of Action

3-Hydroxy Medetomidine primarily targets alpha-2 adrenergic receptors . These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the sympathetic nervous system. Alpha-2 adrenergic receptors are found in various tissues, including the central nervous system (CNS), where they play a crucial role in modulating neurotransmitter release, particularly norepinephrine .

Mode of Action

3-Hydroxy Medetomidine acts as an agonist at alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine from presynaptic neurons. This inhibition leads to a reduction in sympathetic outflow, resulting in sedative, anxiolytic, and analgesic effects . The compound’s action on these receptors also induces vasoconstriction and decreases heart rate, contributing to its overall pharmacological profile .

Biochemical Pathways

The activation of alpha-2 adrenergic receptors by 3-Hydroxy Medetomidine affects several biochemical pathways:

- Inhibition of Voltage-Gated Calcium Channels : This reduces calcium influx, further decreasing neurotransmitter release .

These pathways collectively contribute to the compound’s sedative and analgesic effects by dampening neuronal excitability and neurotransmitter release.

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Medetomidine involve its absorption, distribution, metabolism, and excretion (ADME):

These properties ensure that the compound has a rapid onset of action and a relatively short duration of effect, making it suitable for use in clinical settings requiring quick sedation and analgesia.

Result of Action

At the molecular level, 3-Hydroxy Medetomidine’s action results in:

- Vasoconstriction and Bradycardia : Resulting from the compound’s effects on peripheral alpha-2 adrenergic receptors .

At the cellular level, these effects translate to a calm, sedated state with reduced pain perception and lower heart rate.

Action Environment

The efficacy and stability of 3-Hydroxy Medetomidine can be influenced by various environmental factors:

- Physiological Conditions : Conditions such as liver or kidney impairment can affect the metabolism and excretion of the compound, altering its pharmacokinetic profile .

Understanding these factors is crucial for optimizing the use of 3-Hydroxy Medetomidine in clinical practice, ensuring its maximum efficacy and safety.

: DrugBank - Dexmedetomidine : Springer - Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine : DrugBank - Medetomidine

未来方向

属性

IUPAC Name |

[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCEFAVROSRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565950 | |

| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128366-50-7 | |

| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)